molecular formula C14H13FO2 B6373702 5-(3-Ethoxyphenyl)-2-fluorophenol CAS No. 1261923-53-8

5-(3-Ethoxyphenyl)-2-fluorophenol

Cat. No.: B6373702
CAS No.: 1261923-53-8
M. Wt: 232.25 g/mol
InChI Key: CZULMLMVLXFNOC-UHFFFAOYSA-N
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Description

5-(3-Ethoxyphenyl)-2-fluorophenol is a fluorinated phenolic compound characterized by a phenol ring substituted with a fluorine atom at position 2 and a 3-ethoxyphenyl group at position 3.

Properties

IUPAC Name

5-(3-ethoxyphenyl)-2-fluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FO2/c1-2-17-12-5-3-4-10(8-12)11-6-7-13(15)14(16)9-11/h3-9,16H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZULMLMVLXFNOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2=CC(=C(C=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30684271
Record name 3'-Ethoxy-4-fluoro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30684271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261923-53-8
Record name 3'-Ethoxy-4-fluoro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30684271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Ethoxyphenyl)-2-fluorophenol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-ethoxyphenol and 2-fluorobenzene.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst and specific solvents to facilitate the reaction.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of 5-(3-Ethoxyphenyl)-2-fluorophenol may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(3-Ethoxyphenyl)-2-fluorophenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced under specific conditions to form corresponding reduced products.

    Substitution: The fluorine atom and ethoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or sulfuric acid (H2SO4) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

5-(3-Ethoxyphenyl)-2-fluorophenol has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(3-Ethoxyphenyl)-2-fluorophenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the fluorine atom can influence the compound’s reactivity and stability. These interactions can modulate various biological processes and pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 5-(3-Ethoxyphenyl)-2-fluorophenol and related compounds:

Compound Name Molecular Formula Substituents Key Properties/Applications Reference
5-(3-Ethoxyphenyl)-2-fluorophenol C₁₄H₁₃FO₂ - F at position 2
- 3-Ethoxyphenyl at position 5
Potential use in drug synthesis due to lipophilic ethoxy group; stability under basic conditions inferred from analogs .
2-Fluorophenol C₆H₅FO - F at position 2 Used as an analytical surrogate; recovery challenges noted in environmental testing .
3-(5-Fluoro-2-hydroxyphenyl)phenol C₁₂H₉FO₂ - F at position 5 of one phenyl ring
- Hydroxyl at position 2
Structural isomer with dual phenolic groups; potential for hydrogen bonding and chelation .
5-(1-Amino-2,2,2-trifluoroethyl)-2-fluorophenol C₈H₇F₄NO - F at position 2
- Trifluoroethylamino group at position 5
Bioactive derivative with trifluoroethyl group; possible applications in medicinal chemistry .
PKCζ Inhibitor (In) C₂₀H₂₀ClFNO - F at position 2 of phenol
- Complex pyrazole and chlorophenyl substituents
Demonstrated biological activity as a protein kinase inhibitor; highlights fluorophenol’s role in drug design .

Key Observations:

Substituent Effects on Lipophilicity: The 3-ethoxyphenyl group in 5-(3-Ethoxyphenyl)-2-fluorophenol enhances lipophilicity compared to simpler fluorophenols like 2-fluorophenol. This property may improve membrane permeability in drug candidates . In contrast, trifluoroethylamino substituents (as in 5-(1-Amino-2,2,2-trifluoroethyl)-2-fluorophenol) introduce both hydrophobicity and electronegativity, which could modulate receptor binding .

Synthetic Pathways: Fluorophenols are often synthesized via Suzuki-Miyaura coupling (e.g., describes palladium-catalyzed coupling of fluorophenylboronic acids) . The ethoxy group in 5-(3-Ethoxyphenyl)-2-fluorophenol may require protective strategies during synthesis to prevent ether cleavage under acidic or reducing conditions.

Analytical Challenges: Fluorophenols like 2-fluorophenol show poor recovery in environmental analyses due to volatility or adsorption losses . This suggests that 5-(3-Ethoxyphenyl)-2-fluorophenol may require specialized extraction protocols.

Biological Relevance: Fluorophenol derivatives, such as the PKCζ inhibitor (In), demonstrate the importance of fluorine in enhancing binding affinity and metabolic stability in drug candidates .

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